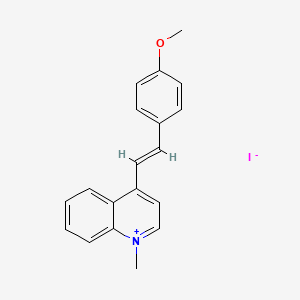
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is an organic compound belonging to the stilbazolium family It is known for its unique structural properties, which make it a subject of interest in various scientific fields, including chemistry, biology, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with 1-methylquinolinium iodide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: The methoxystyryl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce dihydroquinoline derivatives.
科学研究应用
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing therapeutic agents, particularly in targeting specific cellular pathways.
Industry: It is utilized in the development of materials with unique optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide involves its interaction with molecular targets and pathways within cells. The compound can induce cell cycle arrest and apoptosis in cancer cells by activating specific signaling pathways, such as the p53-p21 pathway. This leads to the activation of caspases and other apoptotic proteins, resulting in programmed cell death.
相似化合物的比较
Similar Compounds
4-(4-Methoxystyryl)-1-methylpyridinium iodide: Similar in structure but with a pyridinium core instead of quinolinium.
4-(4-Methoxystyryl)-1-methylquinolinium chloride: Similar structure with a different counterion (chloride instead of iodide).
Uniqueness
4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide is unique due to its specific quinolinium core and methoxystyryl substitution, which confer distinct chemical and biological properties. Its ability to interact with cellular pathways and induce apoptosis makes it a valuable compound for research in cancer therapy and other biomedical applications.
属性
分子式 |
C19H18INO |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C19H18NO.HI/c1-20-14-13-16(18-5-3-4-6-19(18)20)10-7-15-8-11-17(21-2)12-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b10-7+; |
InChI 键 |
KBCWEXAFMMQCAN-HCUGZAAXSA-M |
手性 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-] |
规范 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




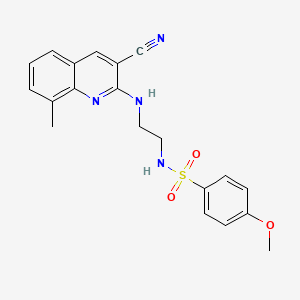
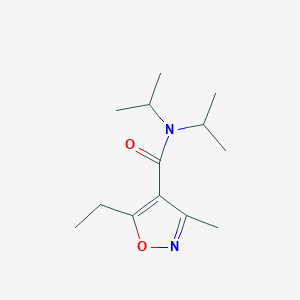
![Diphenyl(1-phenylimidazo[4,5,1-kl]phenoxazin-4-yl)phosphine oxide](/img/structure/B12889326.png)
![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
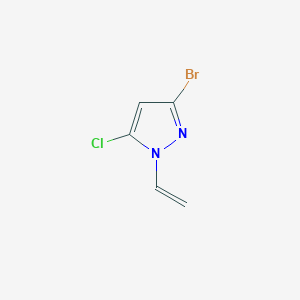
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
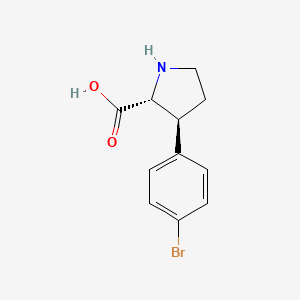
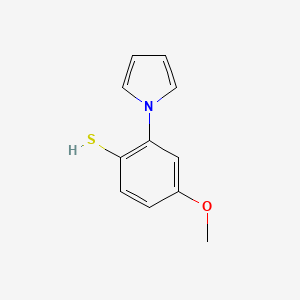
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)

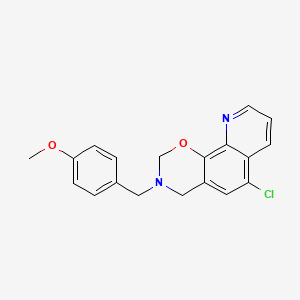
![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)
